molecular formula C11H13BrO B6286516 2-Bromo-4-cyclobutyl-1-methoxybenzene CAS No. 2643367-80-8

2-Bromo-4-cyclobutyl-1-methoxybenzene

Cat. No.: B6286516
CAS No.: 2643367-80-8
M. Wt: 241.12 g/mol
InChI Key: FXAZBIPIUJFPAT-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutyl-1-methoxybenzene is a substituted benzene derivative featuring a bromine atom at the 2-position, a methoxy group at the 1-position, and a cyclobutyl ring at the 4-position. The cyclobutyl group introduces significant steric hindrance and electronic effects, distinguishing it from linear or branched alkyl-substituted analogs.

Properties

IUPAC Name

2-bromo-4-cyclobutyl-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11-6-5-9(7-10(11)12)8-3-2-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAZBIPIUJFPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclobutyl-1-methoxybenzene typically involves the bromination of 4-cyclobutyl-1-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while the cyclobutyl group can be reduced to a butyl group using hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-4-cyclobutyl-1-methoxybenzene, 2-alkoxy-4-cyclobutyl-1-methoxybenzene, or 2-amino-4-cyclobutyl-1-methoxybenzene.

    Coupling Products: Biaryl compounds with various substituents on the benzene ring.

    Oxidation Products: 2-Bromo-4-cyclobutylbenzaldehyde or 2-bromo-4-cyclobutylbenzoic acid.

    Reduction Products: 2-Bromo-4-butyl-1-methoxybenzene.

Scientific Research Applications

2-Bromo-4-cyclobutyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutyl-1-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-known organic reaction mechanisms such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Similarity Score Reference
2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene 2-Br, 1-OCH3, 4-(CH2OCH3) C10H13BrO2 245.11 4-position: methoxyethyl vs. cyclobutyl N/A
4-Bromo-2-chloro-1-methoxybenzene 4-Br, 2-Cl, 1-OCH3 C7H6BrClO 221.48 2-position: Cl vs. cyclobutyl 0.81–0.90
4-Bromo-2-ethoxy-1-methylbenzene 4-Br, 2-OCH2CH3, 1-CH3 C9H11BrO 215.09 1-position: CH3 vs. OCH3 0.95
4-Bromo-1-isopropyl-2-methoxybenzene 4-Br, 2-OCH3, 1-CH(CH3)2 C10H13BrO 229.11 1-position: isopropyl vs. cyclobutyl N/A
1-Bromo-4-methoxy-2-phenylmethoxybenzene 1-Br, 4-OCH3, 2-OCH2C6H5 C14H13BrO2 293.16 2-position: benzyloxy vs. cyclobutyl N/A

Physical and Chemical Properties

  • Electronic Effects : Methoxy and bromine groups are electron-donating and withdrawing, respectively, creating a polarized aromatic system. Substitutions like chlorine (in 4-Bromo-2-chloro-1-methoxybenzene) further enhance this polarization .
  • Purity and Stability : Analogs such as 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene achieve 98% purity after chromatography, suggesting that similar protocols could optimize the target compound’s stability .

Biological Activity

2-Bromo-4-cyclobutyl-1-methoxybenzene is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which also carries a methoxy group and a cyclobutyl substituent. The presence of the cyclobutyl group introduces steric hindrance, influencing the compound's reactivity and interactions with biological targets.

Brominated compounds like this compound typically act through electrophilic aromatic substitution. This mechanism allows the compound to interact with various enzymes and receptors in biological systems. The specific pathways include:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxides or amines, leading to various substitution products.
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, forming biaryl compounds.
  • Oxidation and Reduction : The methoxy group can be oxidized to form carbonyl compounds, while the cyclobutyl group can undergo hydrogenation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Properties : Its structural features may confer anticancer activity, as brominated compounds are often explored for their effects on tumor growth and proliferation.

Case Studies

  • Anticancer Studies : In vitro experiments have shown that brominated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on related compounds suggest that this compound could exhibit similar effects.
  • Antimicrobial Studies : Research has indicated that brominated compounds possess significant antimicrobial properties. For instance, studies have shown that derivatives of brominated aromatic compounds can effectively reduce bacterial growth in laboratory settings.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of enzymatic activity

Applications in Research

The compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for creating complex organic molecules with potential therapeutic effects.

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